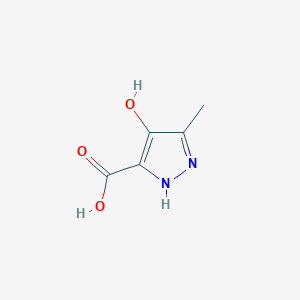

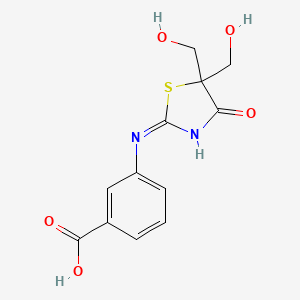

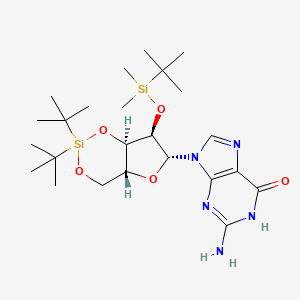

4-hydroxy-3-methyl-1H-pyrazole-5-carboxylic acid

Overview

Description

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis method for “4-hydroxy-3-methyl-1H-pyrazole-5-carboxylic acid” is not found in the retrieved papers.Molecular Structure Analysis

The molecular structure of pyrazole consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The specific molecular structure of “this compound” is not found in the retrieved papers.Scientific Research Applications

Structural and Spectral Analysis

4-Hydroxy-3-methyl-1H-pyrazole-5-carboxylic acid and its derivatives have been the subject of structural and spectral investigations. These studies often involve experimental and theoretical approaches, including techniques like NMR, FT-IR spectroscopy, and X-ray diffraction, to understand their molecular structure and properties. For instance, research on similar compounds like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid has provided insights into their electronic transitions and molecular geometry, using methods like density functional theory (DFT) and time-dependent TD-DFT (Viveka et al., 2016).

Synthesis and Characterization

This compound is also central in the synthesis and characterization of various chemical entities. The reactions of similar pyrazole derivatives with other chemicals, like hydroxylamines and carbazates, lead to novel compounds with diverse properties. These syntheses are characterized by techniques such as NMR, IR, and elemental analysis, which help in understanding their molecular structure and potential applications (Korkusuz & Yıldırım, 2010).

Applications in Dye and Pigment Industry

The compound and its variants are used in the dye and pigment industry. For example, 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid has been used to produce various heterocyclic dyes. The study of these dyes helps understand the effects of different substituents on their properties, like absorption wavelengths, indicating their potential in coloring applications (Tao et al., 2019).

Drug Design and Pharmacological Activities

Though you've requested to exclude drug use and dosage, it's noteworthy that these compounds are significant in the field of drug design, particularly in exploring their pharmacological activities, such as anti-inflammatory and analgesic effects. Research in this area contributes to understanding the potential medicinal value of these compounds (Menozzi et al., 1994).

Coordination Chemistry and Materials Science

Pyrazole-5-carboxylic acid derivatives play a role in coordination chemistry and materials science. They are used to create coordination polymers with metals like Zn(II) and Cd(II), leading to materials with unique properties and potential applications in areas like luminescence and catalysis (Cheng et al., 2017).

Mechanism of Action

Target of Action

Similar compounds such as 3-methylpyrazole-5-carboxylic acid have been reported to be potent and selective inhibitors of d-amino acid oxidase (dao) . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids, with the simultaneous release of hydrogen peroxide and ammonia .

Mode of Action

It can be inferred from similar compounds that it may act as an inhibitor, preventing the normal function of its target enzyme . This inhibition could result in changes to the metabolic processes that rely on the target enzyme.

Biochemical Pathways

If it acts similarly to 3-methylpyrazole-5-carboxylic acid, it could affect pathways involving d-amino acid oxidation . The inhibition of DAO could potentially disrupt these pathways, leading to downstream effects such as the accumulation of D-amino acids and a decrease in the production of hydrogen peroxide and ammonia .

Result of Action

Based on the known action of similar compounds, it could potentially lead to an accumulation of d-amino acids in cells due to the inhibition of dao . This could have various effects depending on the specific D-amino acid and the cell type.

properties

IUPAC Name |

4-hydroxy-3-methyl-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-2-4(8)3(5(9)10)7-6-2/h8H,1H3,(H,6,7)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKNCINPCYGMSKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[7-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1417493.png)

![2-({2-amino-4-oxo-3H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}methyl)isoindole-1,3-dione](/img/structure/B1417494.png)

![ethyl 2-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B1417501.png)

![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol](/img/structure/B1417509.png)

![Ethyl 5-hydroxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B1417510.png)

![3-(2-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1417516.png)